physicochemical properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid
physicochemical properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Abstract
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a dicarboxylic acid monoester featuring a cyclohexane scaffold. This structure is of significant interest to researchers in medicinal chemistry and material science, serving as a versatile building block for more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where parameters such as solubility, lipophilicity, and ionization state govern a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of their implications within the context of drug discovery.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a stereoisomer of a substituted cyclohexane ring, with both the carboxylic acid and the ethoxycarbonyl groups in an equatorial position, resulting in a trans configuration.
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IUPAC Name: (1R,4R)-4-ethoxycarbonylcyclohexane-1-carboxylic acid[1]
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CAS Number: 15177-66-9[1]
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Molecular Formula: C₁₀H₁₆O₄[1]
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Chemical Structure:
Core Physicochemical Properties
The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. The following table summarizes the key computed and experimental data for (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid. It is important to note that while many properties can be accurately predicted computationally, experimental verification remains the gold standard.
| Property | Value | Source / Method |
| Molecular Weight | 200.23 g/mol | Computed (PubChem)[1] |
| XLogP3-AA (LogP) | 1.2 | Computed (PubChem)[1] |
| Melting Point | No data available | N/A[2] |
| Boiling Point | No data available | N/A[2] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Computed (PubChem)[1] |
| Hydrogen Bond Donors | 1 | Computed (PubChem)[1] |
| Hydrogen Bond Acceptors | 4 | Computed (PubChem)[1] |
| Rotatable Bonds | 3 | Computed (PubChem)[1] |
| pKa | No data available | N/A |
| Aqueous Solubility | No data available | N/A |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band from approximately 2500-3300 cm⁻¹.[3][4] Two distinct carbonyl (C=O) stretching peaks are anticipated: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the ester at a slightly higher frequency, typically 1730-1750 cm⁻¹.[3][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will feature a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm). The ethoxy group will present as a quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons. The protons on the cyclohexane ring will appear in the δ 1.0-2.5 ppm range, with their specific chemical shifts and coupling patterns dictated by their axial or equatorial positions.[6]
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¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (acid and ester) in the δ 170-180 ppm range. The carbon of the ethoxy group (-OCH₂) will be around δ 60 ppm, while the methyl carbon (-CH₃) will be upfield around δ 14 ppm. The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 200. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, Δm/z = 45) and the carboxylic acid group (-COOH, Δm/z = 45).
Experimental Methodologies for Property Determination
For drug development professionals, robust and reproducible experimental methods are critical. The following section details standard operating procedures for determining key physicochemical properties that lack public data.
Workflow for Experimental Property Determination
The following diagram outlines the logical flow for characterizing a new chemical entity like the topic compound.
Caption: Workflow for physicochemical characterization.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method (OECD Guideline 105) to determine the aqueous solubility. The causality behind this method is to allow a compound to reach thermodynamic equilibrium between its solid phase and a saturated aqueous solution.
Methodology:
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Preparation: Add an excess amount of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.
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Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.
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Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment for the undissolved solid to sediment. Alternatively, centrifuge the sample at high speed to pellet the solid.
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Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.
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Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
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Validation: The final solubility is reported as the average of at least three replicate experiments.
Protocol 2: Determination of Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a critical measure of a drug's lipophilicity, influencing its ability to cross biological membranes.
Methodology:
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Pre-saturation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.
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Stock Solution: Prepare a stock solution of the compound in the water-saturated n-octanol.
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Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water (typically a 1:1 or 2:1 volume ratio).
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Equilibration: Seal the vial and shake vigorously for 1-2 hours. Subsequently, centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using HPLC-UV or a similar quantitative technique.
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Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]water LogP = log₁₀(P)
Protocol 3: Determination of Acidity Constant (pKa)
The pKa value indicates the strength of the carboxylic acid. This is crucial as the ionization state of a drug at physiological pH (around 7.4) dictates its solubility, permeability, and target binding.
Methodology (Potentiometric Titration):
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect must be accounted for.
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Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.
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Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
Relevance in Drug Discovery and Development
The physicochemical properties of a compound are foundational to its potential as a therapeutic agent. They directly influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]
Lipinski's Rule of 5 Analysis
Lipinski's Rule of 5 provides a set of guidelines to assess the "drug-likeness" of a molecule for oral bioavailability.[8] Let's evaluate (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid against these rules:
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Molecular Weight ≤ 500: 200.23 g/mol (✓ Pass )
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LogP ≤ 5: 1.2 (Computed) (✓ Pass )
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Hydrogen Bond Donors ≤ 5: 1 (✓ Pass )
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Hydrogen Bond Acceptors ≤ 10: 4 (✓ Pass )
The compound comfortably meets all of Lipinski's criteria, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.
Relationship Between Properties and Drug-Likeness
Caption: Interplay of physicochemical properties and ADMET.
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Solubility & Absorption: Adequate aqueous solubility is a prerequisite for a drug to dissolve in the gastrointestinal tract before it can be absorbed. The presence of both a polar carboxylic acid and a more nonpolar ester group suggests a balanced solubility profile.
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pKa & Ionization: As a carboxylic acid, this compound will be largely ionized at the physiological pH of the intestines (~6.0-7.5), which typically enhances aqueous solubility but can decrease passive membrane permeability.
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LogP & Permeability: The computed LogP of 1.2 indicates a balanced lipophilicity. This is often considered a "sweet spot" for oral drugs, as it is high enough to support membrane permeation but not so high as to cause poor solubility or high metabolic clearance.[7]
Conclusion
References
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(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 296933 - PubChem. National Center for Biotechnology Information. [Link]
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. National Institutes of Health. [Link]
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Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. NovAliX. (2024). [Link]
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Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. Waring, M. J. (2023). Drug Discovery and Development. Royal Society of Chemistry. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. (2024). [Link]
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Carbonyl compounds - IR - spectroscopy. University of Warsaw. [Link]
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